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Compound of Interest

Compound Name: Platinum disulfide

Cat. No.: B8086138 Get Quote

Platinum disulfide (PtS₂) and tungsten disulfide (WS₂) are prominent members of the

transition metal dichalcogenide (TMDC) family of materials, which are characterized by their

two-dimensional, layered structures. While both materials are semiconductors and have

garnered significant interest for applications in electronics, optoelectronics, and catalysis, their

fundamental properties, as elucidated by first-principles calculations, reveal distinct

characteristics. This guide provides an objective, data-driven comparison of PtS₂ and WS₂

based on Density Functional Theory (DFT) simulations, aimed at researchers and scientists in

materials science and related fields.

Structural Properties
First-principles calculations reveal that PtS₂ and WS₂ crystallize in different structures. PtS₂

thermodynamically favors the 1T phase, which has a trigonal crystal structure.[1] In contrast,

the most stable and common phase for WS₂ is the 2H phase, which possesses a hexagonal

crystal structure.[2] These structural differences are foundational, influencing their electronic

and catalytic behaviors. The layers in both materials are held together by weak van der Waals

forces, allowing for exfoliation into thin, 2D layers.[2][3]

The fundamental structural parameters derived from computational models are summarized

below.
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Property Platinum Disulfide (PtS₂) Tungsten Disulfide (WS₂)

Stable Phase 1T 2H

Crystal System Trigonal[4] Hexagonal[2][5]

Space Group P-3m1[4][6] P6₃/mmc[5]

Lattice Parameters (a, b) 3.54 Å - 3.58 Å[3][4][6] 3.15 Å - 3.18 Å[5][7]

Lattice Parameter (c) 5.02 Å - 5.60 Å[1][3][4][8] 12.27 Å - 12.98 Å[5][7]

M-S Bond Length 2.39 Å - 2.42 Å[4][6][9] 2.41 Å[5]

Coordination Geometry Pt: Octahedral (PtS₆)[4]
W: Trigonal Prismatic (WS₆)[2]

[10]

Electronic Properties
The electronic band structures of PtS₂ and WS₂ show significant differences, particularly in

their band gap values and the nature of the gap (direct vs. indirect), which changes with the

number of layers. Bulk PtS₂ is a semiconductor with a small, indirect band gap of

approximately 0.25 eV.[3][11] As it is thinned down to a monolayer, the band gap increases

significantly to about 1.6 eV.[3][11][12]

Bulk WS₂ is also an indirect band gap semiconductor, but with a larger gap of around 1.3-1.4

eV.[7][10][13] A key feature of WS₂ is its transition to a direct band gap material in its monolayer

form, with a gap of approximately 2.05 eV, making it highly suitable for optoelectronic

applications like light-emitting diodes and photodetectors.[7][10]

Property Platinum Disulfide (PtS₂) Tungsten Disulfide (WS₂)

Bulk Band Gap 0.25 eV (Indirect)[3][11] ~1.3 eV (Indirect)[7]

Monolayer Band Gap
1.55 - 1.7 eV (Indirect)[3][4][6]

[11][12]

1.81 - 2.05 eV (Direct)[7][10]

[12][14]

Electronic Type Semiconductor[3] Semiconductor[2]

Catalytic Activity
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Both PtS₂ and WS₂ have been identified as promising materials for catalysis, particularly for the

hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production.

First-principles calculations are instrumental in predicting catalytic activity by determining the

Gibbs free energy of hydrogen adsorption (ΔGH) on the material's surface; an ideal catalyst
has a ΔGH value close to zero.

For WS₂, theoretical studies have shown that both the tungsten and sulfur edge sites can be

active and thermoneutral for HER.[15] PtS₂, leveraging the catalytic properties of platinum, is

also a candidate for HER, with studies suggesting that the sulfur atoms can serve as active

sites for the reaction.[9] Beyond HER, WS₂ is a known component in catalysts used for

industrial hydrodesulfurization processes.[10]
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PtS₂ Properties

WS₂ Properties

Structure: 1T Trigonal

Monolayer Gap: ~1.6 eV (Indirect)

Catalysis: S-sites active for HER

Structure: 2H Hexagonal

Monolayer Gap: ~2.0 eV (Direct)

Catalysis: W and S edges active for HER

First-Principles
Comparison

Click to download full resolution via product page

First-principles property comparison of PtS₂ and WS₂.

Experimental Protocols: First-Principles
Computational Methodology
The data presented in this guide are derived from first-principles calculations based on Density

Functional Theory (DFT). This computational approach allows for the simulation of material
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properties at the atomic scale without empirical data.[16]

A typical workflow for these calculations is as follows:

Structural Definition: The calculation begins with defining the initial crystal structure of PtS₂

or WS₂, including lattice parameters and atomic positions.

Structural Relaxation: The atomic positions and lattice vectors are optimized to find the

lowest energy (most stable) configuration. This is achieved by calculating the forces on each

atom and adjusting their positions until these forces are below a specific threshold (e.g., <

10⁻³ eV/Å).[1][8]

Self-Consistent Field (SCF) Calculation: An iterative process is run to solve the Kohn-Sham

equations, which determines the ground-state electron density and total energy of the

relaxed structure.

Property Calculation: Using the ground-state electron density, various properties are

calculated. This includes the electronic band structure, density of states (DOS), and

adsorption energies for catalytic reactions.

Common parameters and methods employed in these calculations include:

Simulation Packages: Quantum ESPRESSO[17], Vienna Ab Initio Simulation Package

(VASP).[1][8]

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Erzerhof (PBE) functional is widely used.[1][12][17]

Electron-Ion Interaction: Pseudopotentials, such as the Projector-Augmented Wave (PAW)

method, are used to simplify the calculation by modeling the interaction between core and

valence electrons.[1][8]

van der Waals Correction: To accurately model the weak interlayer forces in these 2D

materials, dispersion corrections like DFT-D3 are often included.[17]

Energy Cutoff: A plane-wave kinetic energy cutoff (e.g., 700 eV) is set to ensure the

convergence of the calculations.[1]
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Brillouin Zone Sampling: A Monkhorst-Pack k-point grid is used to sample the Brillouin zone,

which is crucial for accurately calculating electronic properties.[17]

Vacuum Spacing: For simulations of 2D monolayers, a vacuum layer of at least 20 Å is

typically added perpendicular to the material plane to prevent interactions between periodic

images.[4][5]
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A typical workflow for first-principles DFT calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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